3',5'-Dimethylacetophenone oxime

Description

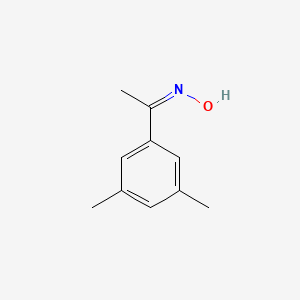

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCCHPSVJDWFCM-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=NO)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C(=N\O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,5’-Dimethylacetophenone oxime can be synthesized through the reaction of 3’,5’-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out under reflux conditions to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for 3’,5’-Dimethylacetophenone oxime are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Palladium-Catalyzed C−H Activation

Palladium-catalyzed C−H activation reactions are versatile tools for forming new carbon-carbon bonds. In the case of 3',5'-dimethylacetophenone oxime, such reactions can lead to the formation of complex molecules through the insertion of carbon monoxide (CO) into the palladium-carbon bond, followed by reductive elimination to form the desired product .

Oxime-Based Ligation Reactions

Oximes can participate in ligation reactions with aldehydes to form stable oxime bonds. This feature is exploited in the synthesis of complex molecules, including inhibitors for enzymes. Although specific data on 3',5'-dimethylacetophenone oxime in such reactions is limited, the general principle applies broadly across oxime derivatives .

Metal Complexation

Oximes can act as ligands for metal ions, forming stable complexes. For example, acetophenone oximes have been used to prepare complexes with metals like copper, nickel, and palladium. These complexes exhibit interesting properties and geometries, such as square planar configurations for Cu(II), Ni(II), and Pd(II) complexes .

Reaction Conditions and Yields

The efficiency of chemical reactions involving 3',5'-dimethylacetophenone oxime can depend on various factors, including the catalyst used, reaction temperature, and solvent choice. For instance, palladium-catalyzed reactions often require a palladium source, a base, and a suitable solvent like acetic acid or toluene.

| Reaction Type | Catalyst | Conditions | Yield |

|---|---|---|---|

| C−H Activation | PdCl2 | 120°C, CO balloon | High |

| Oxime Ligation | AcOH | Room temperature, DMSO | Variable |

| Metal Complexation | Cu(II), Ni(II), Pd(II) | Various | High |

Scientific Research Applications

Chemical Structure and Synthesis

3',5'-Dimethylacetophenone oxime is synthesized through the reaction of 3',5'-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions in an aqueous or alcoholic medium. This compound features an oxime functional group attached to a carbonyl carbon, with two methyl groups at the 3' and 5' positions on the aromatic ring.

Chemistry

- Building Block for Organic Synthesis : 3',5'-Dimethylacetophenone oxime serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including oxidation to nitriles and reduction to amines.

Biology

- Antimicrobial Properties : Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Candida albicans and Staphylococcus aureus, disrupting biofilm formation and altering membrane permeability.

- Anticancer Activity : In vitro studies have demonstrated that 3',5'-dimethylacetophenone oxime possesses cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT-29). The proposed mechanism involves inhibition of specific signaling pathways associated with cell proliferation.

Medicine

- Drug Development Potential : The compound's ability to interact with biological targets makes it a candidate for drug development. Its mechanisms of action include forming hydrogen bonds with enzyme active sites, which may inhibit their activity and lead to therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of 3',5'-dimethylacetophenone oxime is summarized in the following table:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Inhibition of hyphal growth | |

| Staphylococcus aureus | Moderate antibacterial effect | |

| Escherichia coli | Potentially effective |

Anticancer Activity

The cytotoxic effects against cancer cell lines are detailed below:

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- A study reported that derivatives of oxime compounds inhibited tumor growth in animal models when administered at specific dosages. These findings underline the importance of exploring pharmacodynamics and pharmacokinetics for therapeutic applications.

- Another investigation into compounds similar to 3',5'-dimethylacetophenone oxime demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the oxime structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethylacetophenone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological and chemical properties of acetophenone derivatives are highly dependent on the substituents' electronic and steric effects. Below is a comparative analysis of 3',5'-dimethylacetophenone oxime with key analogs:

*Note: Data for 3',5'-dimethylacetophenone oxime is extrapolated from structural analogs.

Key Observations:

Phytotoxic Activity

The phytotoxicity of acetophenone derivatives is influenced by substituent position and functional groups. Evidence from studies on 2',4'-dimethylacetophenone (a non-oxime analog) demonstrates that methyl groups enhance inhibitory effects on plant germination and growth:

- 2',4'-Dimethylacetophenone: At 1 mM, it inhibited radicle growth in Lactuca sativa by >42% in soil assays, outperforming propiophenone and 4'-methylacetophenone .

- 3',5'-Dimethylacetophenone oxime: While direct data is lacking, the methyl groups in the 3' and 5' positions are expected to amplify phytotoxicity by enhancing interaction with plant enzymes or receptors, similar to 2',4'-dimethylacetophenone .

In contrast, 4'-methoxyacetophenone oxime showed moderate activity in cytotoxicity assays (IC₅₀ <0.1 mM), suggesting that electron-donating groups like -OCH₃ may reduce herbicidal potency compared to -CH₃ .

Cytotoxicity and Pharmacological Potential

Oxime derivatives are explored for anticancer and antimicrobial applications. For example:

- 2-Acetylbenzofuran oxime ethers demonstrated cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 5–50 µM .

- 3',5'-Difluoroacetophenone oxime may exhibit enhanced bioactivity due to fluorine's electronegativity, though specific data is pending .

The methyl groups in 3',5'-dimethylacetophenone oxime could improve metabolic stability, making it a candidate for drug development .

Biological Activity

3',5'-Dimethylacetophenone oxime (CAS No. 1389318-26-6) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a detailed overview of its mechanisms, effects, and applications.

Chemical Structure and Synthesis

3',5'-Dimethylacetophenone oxime is a derivative of acetophenone characterized by the presence of an oxime functional group attached to the carbonyl carbon, with two methyl groups at the 3' and 5' positions of the aromatic ring. The synthesis typically involves the reaction of 3',5'-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate, often conducted under reflux conditions in an aqueous or alcoholic medium.

The biological activity of 3',5'-dimethylacetophenone oxime is primarily attributed to its interaction with various molecular targets within biological systems. The oxime group can form hydrogen bonds and engage in other interactions with enzyme active sites, potentially inhibiting their activity. This mechanism underlies its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3',5'-dimethylacetophenone oxime. It has been investigated for its efficacy against various bacterial strains and fungi. For example, compounds similar in structure have shown significant antifungal activity against Candida species by disrupting biofilm formation and altering membrane permeability .

Table 1: Antimicrobial Efficacy

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Inhibition of hyphal growth | |

| Staphylococcus aureus | Moderate antibacterial effect | |

| Escherichia coli | Potentially effective |

Anticancer Activity

The anticancer potential of 3',5'-dimethylacetophenone oxime has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT-29). The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Studies

Several case studies have documented the effects of similar compounds on human health. For instance, a study involving derivatives of oxime compounds showed promising results in inhibiting tumor growth in animal models when administered at specific dosages . These findings suggest that further research into the pharmacodynamics and pharmacokinetics of 3',5'-dimethylacetophenone oxime could yield valuable insights for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3',5'-Dimethylacetophenone oxime?

- Methodology : Reflux 3',5'-Dimethylacetophenone with hydroxylamine hydrochloride (NHOH·HCl) in aqueous potassium hydroxide (KOH) under controlled temperature (60–80°C) for 4–6 hours. The oxime forms via nucleophilic addition-elimination. Purify via recrystallization from ethanol/water. Yields typically range from 65% to 85% depending on substituent effects .

- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1). Adjust stoichiometry (1:1.2 ketone:NHOH·HCl) to minimize unreacted starting material.

Q. How can the structure of 3',5'-Dimethylacetophenone oxime be confirmed post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirm oxime formation via N–O stretch (~930 cm) and C=N stretch (~1640 cm).

- H NMR : Identify E/Z isomer ratios. For example, in acetophenone oximes, the E-isomer’s hydroxyl proton appears at δ 11.2–11.5 ppm, while the Z-isomer resonates at δ 10.5–10.8 ppm due to intramolecular hydrogen bonding .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 194.12 for CHNO) .

Q. What safety protocols are critical when handling 3',5'-Dimethylacetophenone oxime?

- Handling Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers away from oxidizing agents.

Advanced Research Questions

Q. How can E/Z isomerism in 3',5'-Dimethylacetophenone oxime be analyzed and quantified?

- Isomer Ratio Determination : Use H NMR integration of hydroxyl proton signals. For example, in a study of 4-methylacetophenone oxime, E/Z ratios of 8:1 were observed .

- Thermodynamic Stability : Computational methods (e.g., MM2 molecular mechanics) predict E-isomer dominance due to lower steric strain. Experimental validation via variable-temperature NMR can assess isomer interconversion kinetics .

Q. What challenges arise in crystallographic refinement of 3',5'-Dimethylacetophenone oxime derivatives?

- Crystallography Workflow :

- Use SHELXL for small-molecule refinement. Input HKL-5 format data from diffractometers (e.g., Bruker D8 Quest).

- Resolve disorder in methyl/oxime groups via PART and SUMP instructions.

- Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. How does steric hindrance influence the esterification of 3',5'-Dimethylacetophenone oxime with acyl chlorides?

- Reaction Mechanism : React oxime (1 eq) with terephthaloyl chloride (0.5 eq) in dry THF at 0–5°C under N. Add triethylamine (2 eq) to scavenge HCl.

- Steric Effects : Bulky 3',5'-dimethyl groups reduce esterification yields (40–55%) compared to unsubstituted acetophenone oxime (70–80%). Monitor via FT-IR loss of –OH stretch (~3400 cm) and appearance of ester C=O (~1730 cm) .

Q. What role does 3',5'-Dimethylacetophenone oxime play in bioactive molecule synthesis?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.